Lipophilicity Advantage Over the Unsubstituted Indoline-2-methanol
The 4,6-dimethyl substitution increases computed lipophilicity (XLogP3) by 0.8 log units relative to the unsubstituted (2,3-dihydro-1H-indol-2-yl)methanol. Higher logP correlates with improved passive membrane diffusion and potentially enhanced oral absorption for derived drug candidates [1].
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Unsubstituted (2,3-dihydro-1H-indol-2-yl)methanol: 1.3 |
| Quantified Difference | +0.8 logP units (62% increase) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
A 0.8 logP increase can translate into significantly higher membrane permeability, making the 4,6-dimethyl compound a superior starting point for designing orally bioavailable ACAT inhibitors.
- [1] PubChem Compound Summary for CID 23075391 and CID 2794664. XLogP3 values retrieved from NCBI (2025). View Source
